2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid
Overview
Description
2-(1-Ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the thiazole ring, and finally the carboxylation step. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrole ring.
Cyclization Reactions: Cyclization reactions are used to form the thiazole ring, often involving sulfur-containing reagents.
Carboxylation Reactions: Carboxylation is achieved using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of treatments for various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the manufacturing of pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Acetylpyrrole: A related compound with a similar pyrrole structure.
Thiazole derivatives: Other thiazole-containing compounds with varying substituents.
Uniqueness: 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(1-ethylpyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-6-4-5-8(13)10-12-7(2)9(16-10)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPJIEQHSHTUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NC(=C(S2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.